Inulotriose
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Overview
Description
Inulotriose is an oligosaccharide composed of three fructose units linked by β-2,1-glycosidic bonds. It is a product of the enzymatic hydrolysis of inulin, a polysaccharide found in various plants such as chicory and Jerusalem artichoke.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inulotriose is primarily produced through the enzymatic hydrolysis of inulin using endoinulinase. The enzyme cleaves the internal β-2,1-glycosidic bonds of inulin, resulting in the formation of this compound along with other inulooligosaccharides .
Industrial Production Methods: Industrial production of this compound involves the cultivation of microorganisms such as Aspergillus niger, which produce inulinase enzymes. The process includes the extraction of inulin from plant sources, followed by enzymatic hydrolysis under controlled conditions of pH and temperature to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Inulotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed by inulinase enzymes to produce fructose units.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to produce corresponding acids.
Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to this compound
Major Products Formed:
Hydrolysis: Fructose
Oxidation: Corresponding acids
Glycosylation: Extended oligosaccharides
Scientific Research Applications
Inulotriose has a wide range of applications in scientific research:
Chemistry: Used as a substrate for studying enzyme kinetics and mechanisms of inulinase enzymes.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacillus.
Medicine: Explored for its potential in improving gut health, enhancing mineral absorption, and modulating immune responses.
Industry: Utilized in the production of functional foods, dietary supplements, and as a low-calorie sweetener .
Mechanism of Action
Inulotriose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. This leads to the production of short-chain fatty acids, which have various health benefits, including improved gut barrier function, enhanced mineral absorption, and modulation of the immune system .
Comparison with Similar Compounds
Inulotetraose: Composed of four fructose units.
Inulopentaose: Composed of five fructose units.
Fructooligosaccharides: A group of oligosaccharides composed of short chains of fructose molecules.
Comparison: Inulotriose is unique due to its specific chain length and the resulting functional properties. Compared to inulotetraose and inulopentaose, this compound has a shorter chain length, which may influence its solubility, sweetness, and prebiotic efficacy. Fructooligosaccharides, on the other hand, encompass a broader range of oligosaccharides, including this compound, and are widely recognized for their prebiotic benefits .
Properties
CAS No. |
58208-59-6 |
---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(3S,4R,5R)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C18H32O16/c19-1-7(23)11(25)12(26)8(24)4-31-18(16(30)14(28)10(3-21)34-18)6-32-17(5-22)15(29)13(27)9(2-20)33-17/h7,9-16,19-23,25-30H,1-6H2/t7-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-/m1/s1 |
InChI Key |
UVEIHXHNEIMXTD-VORSWSGSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)OCC(=O)C(C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
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